N-cyclopentyl-5-(pyridin-4-yl)pyrimidin-2-amine
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Overview
Description
N-cyclopentyl-5-(pyridin-4-yl)pyrimidin-2-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a cyclopentyl group and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-(pyridin-4-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The cyclopentyl and pyridinyl groups are introduced through substitution reactions. For instance, the pyridinyl group can be introduced via a nucleophilic aromatic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-(pyridin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-cyclopentyl-5-(pyridin-4-yl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-(pyridin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)pyrimidin-2-amine: A similar compound with a pyridinyl group at a different position.
N-phenylpyrimidin-2-amine: A compound with a phenyl group instead of a cyclopentyl group.
N-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: A derivative with a boron-containing substituent.
Uniqueness
N-cyclopentyl-5-(pyridin-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16N4 |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-cyclopentyl-5-pyridin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C14H16N4/c1-2-4-13(3-1)18-14-16-9-12(10-17-14)11-5-7-15-8-6-11/h5-10,13H,1-4H2,(H,16,17,18) |
InChI Key |
WWNUTUNXKVKWBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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